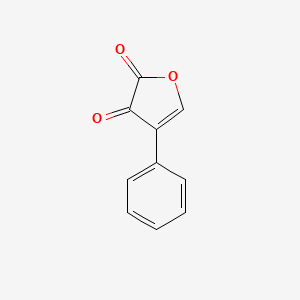
4-Phenylfuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylfuran-2,3-dione is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the 4-position and two carbonyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylfuran-2,3-dione can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans. Another method involves the cycloisomerization of conjugated allenones under mild conditions, often catalyzed by gold nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, and the resulting product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acetyl chloride.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylfuran-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylfuran-2,3-dione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced production of inflammatory mediators . The compound’s furan ring structure allows it to interact with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
4-Phenylfuran-2,3-dione can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfural: Widely used in the production of resins and as a solvent.
Benzofuran: Exhibits significant biological activity and is used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its dual carbonyl functionality, which imparts distinct reactivity and potential for diverse chemical transformations. Its phenyl substitution also enhances its stability and allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
57711-26-9 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZCRFUIKPDBKTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















